REACTION_CXSMILES
|
C(OC(=O)[NH:10][CH2:11][CH2:12][C:13]1[N:14]([CH2:19][CH3:20])[N:15]=[C:16]([CH3:18])[CH:17]=1)C1C=CC=CC=1>CO.[Pd]>[CH2:19]([N:14]1[C:13]([CH2:12][CH2:11][NH2:10])=[CH:17][C:16]([CH3:18])=[N:15]1)[CH3:20]
|
Name
|
[2-(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-ethyl]-carbamic acid benzyl ester
|
Quantity
|
818 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NCCC=1N(N=C(C1)C)CC)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C(C=C1CCN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 408 mg | |
YIELD: PERCENTYIELD | 93.7% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |